molecular formula C10H8BrFN2 B13890487 7-bromo-3-fluoro-N-methyl-2-Quinolinamine

7-bromo-3-fluoro-N-methyl-2-Quinolinamine

Cat. No.: B13890487
M. Wt: 255.09 g/mol
InChI Key: RKURMXUOZDPCTE-UHFFFAOYSA-N
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Description

7-bromo-3-fluoro-N-methylquinolin-2-amine: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-fluoro-N-methylquinolin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoroquinoline followed by N-methylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and methyl iodide or dimethyl sulfate for N-methylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and fluorine atoms in the compound make it suitable for nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, 7-bromo-3-fluoro-N-methylquinolin-2-amine is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.

Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals. It is investigated for its potential therapeutic effects in various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its properties make it valuable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 7-bromo-3-fluoro-N-methylquinolin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    7-bromo-3-fluoroquinoline: Lacks the N-methyl group but shares the bromine and fluorine substitutions.

    3-fluoro-N-methylquinolin-2-amine: Lacks the bromine substitution but has the N-methyl and fluorine groups.

    7-bromoquinolin-2-amine: Lacks the fluorine and N-methyl groups but has the bromine substitution.

Uniqueness: 7-bromo-3-fluoro-N-methylquinolin-2-amine is unique due to the combination of bromine, fluorine, and N-methyl substitutions on the quinoline core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

7-bromo-3-fluoro-N-methylquinolin-2-amine

InChI

InChI=1S/C10H8BrFN2/c1-13-10-8(12)4-6-2-3-7(11)5-9(6)14-10/h2-5H,1H3,(H,13,14)

InChI Key

RKURMXUOZDPCTE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C2C=CC(=CC2=N1)Br)F

Origin of Product

United States

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